N-(2-methoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

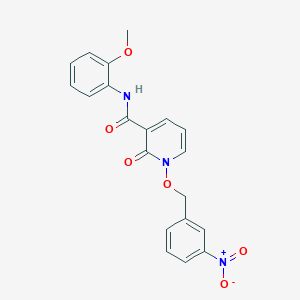

N-(2-Methoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 1,2-dihydropyridine-3-carboxamide core. Its structure includes:

- Amide substituent: A 2-methoxyphenyl group attached to the carboxamide nitrogen.

- Position 1 substituent: A 3-nitrobenzyloxy group, which introduces a nitro (-NO₂) moiety at the meta position of the benzyl ring. This electron-withdrawing group enhances electrophilicity and may improve stability or modulate reactivity in biological systems.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6/c1-28-18-10-3-2-9-17(18)21-19(24)16-8-5-11-22(20(16)25)29-13-14-6-4-7-15(12-14)23(26)27/h2-12H,13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHXTSTUCZDCCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Introduction of the nitrobenzyl group: This step might involve the nucleophilic substitution of a suitable leaving group on the benzyl position with a nitrobenzyl halide.

Methoxyphenyl substitution: The final step could involve the coupling of the methoxyphenyl group to the dihydropyridine core through an amide bond formation.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

This compound belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities.

1.1 Antimicrobial Activity

Dihydropyridine derivatives have been studied for their antimicrobial properties. Research indicates that modifications in the substituents on the dihydropyridine core can significantly enhance antibacterial activity. For instance, compounds with electron-withdrawing groups at specific positions have shown improved efficacy against various bacterial strains.

Case Study:

A study conducted on similar dihydropyridine derivatives demonstrated that introducing nitro groups increased the antimicrobial potency against Gram-positive bacteria, suggesting a potential application for N-(2-methoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide in developing new antibiotics .

1.2 Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, particularly through modulation of pathways involving adenosine receptors. Research has indicated that targeting A3 adenosine receptors can lead to therapeutic effects in inflammatory diseases such as rheumatoid arthritis.

Case Study:

In a preclinical study, compounds similar to this compound were tested for their ability to inhibit inflammatory cytokines in vitro. Results showed a significant reduction in cytokine levels, indicating potential therapeutic applications .

Synthesis and Structural Insights

The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which offer efficient pathways for creating complex molecules.

Table 1: Synthesis Overview

Material Science Applications

Beyond medicinal uses, this compound can also be explored in material science, particularly in developing organic semiconductors and photovoltaic materials.

3.1 Organic Electronics

Dihydropyridine derivatives have shown promise as organic semiconductors due to their electronic properties. The incorporation of electron-withdrawing groups can enhance charge mobility.

Case Study:

Research into similar compounds has demonstrated their utility as active layers in organic solar cells, where they exhibited good stability and efficiency under operational conditions .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by:

Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate conversion.

Modulating receptor activity: Acting as an agonist or antagonist at receptor sites.

Altering ion channel function: Affecting the flow of ions across cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Substituent Effects on Bioactivity :

- BMS-777607’s 4-ethoxy and fluorophenyl groups contribute to its oral efficacy and kinase selectivity, contrasting with the target compound’s nitrobenzyloxy group, which may prioritize stability over target specificity .

- The trifluoromethyl group in ’s compound enhances metabolic resistance compared to the nitro group in the target compound .

Lipophilicity and Solubility: The 4-butylphenyl analog () exhibits higher lipophilicity than the target compound’s 2-methoxyphenyl group, likely reducing aqueous solubility .

Structural and Crystallographic Insights :

- The bromo-methylphenyl analog () forms centrosymmetric dimers via N–H⋯O hydrogen bonds, a feature absent in the nitrobenzyloxy-substituted target compound .

- Planar conformations in analogs like suggest π-conjugation across the amide bridge, which may influence binding to flat enzymatic pockets .

Research Implications

- Target Compound Optimization : Replacing the 3-nitrobenzyloxy group with a trifluoromethylbenzyl moiety (as in ) could improve metabolic stability.

- Activity Prediction : Based on BMS-777607’s success, introducing chloropyridinyloxy or fluorophenyl groups might enhance kinase-targeted activity in the target compound .

- Synthetic Challenges : The nitro group’s reactivity may complicate synthesis, as seen in ’s reliance on nitrobenzyl derivatives .

Biological Activity

N-(2-methoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, which is notable for its diverse biological activities. This article examines its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 429.8 g/mol

- CAS Number : 852365-70-9

The presence of functional groups such as methoxy and nitro moieties contributes to its biological properties.

Preliminary studies indicate that this compound exhibits significant biological activity through various mechanisms:

-

Enzyme Inhibition : The compound has been identified as a potential inhibitor of enzymes involved in metabolic pathways, particularly:

- Aldosterone Synthase : Critical for regulating blood pressure and electrolyte balance.

- Aromatase : Involved in estrogen synthesis, making it relevant for cancer treatment strategies.

- Antioxidant Activity : The compound demonstrates antioxidant properties, which may help in reducing oxidative stress and inflammation in biological systems.

- Antimicrobial Properties : Initial findings suggest potential antimicrobial effects against certain bacterial strains, warranting further investigation into its applications in infectious diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Lacks methoxy group | Moderate enzyme inhibition |

| 5-(4-nitrophenyl)-1-(benzyloxy)-dihydropyridine | Contains nitrophenyl instead of chloro | Antimicrobial properties |

| N-(5-bromo-2-methoxyphenyl)-1-(3-nitrobenzyl)carboxamide | Bromine instead of chlorine | Similar enzyme inhibition profile |

The unique combination of substituents in this compound enhances its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Enzyme Inhibition :

- Antioxidant Activity Assessment :

- Antimicrobial Testing :

Q & A

Basic: What are the key synthetic steps for preparing N-(2-methoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide?

The synthesis typically involves multi-step reactions:

- Intermediate formation : Reacting 2-methoxyaniline with 3-nitrobenzyl bromide to form a benzylated intermediate .

- Cyclization : Subjecting the intermediate to cyclization under acidic or basic conditions to construct the dihydropyridine core .

- Functionalization : Introducing the carboxamide group via coupling reactions, often using activating agents like EDCI or DCC .

- Purification : Column chromatography or recrystallization ensures purity, monitored by TLC and confirmed via NMR and mass spectrometry .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Critical parameters include:

- Temperature : Cyclization steps often require reflux (e.g., 80–100°C in ethanol or DMF) to drive the reaction to completion .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) enhance reaction efficiency in coupling steps .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol minimizes side reactions .

- Stoichiometry : A 1.2:1 molar ratio of 3-nitrobenzyl bromide to 2-methoxyaniline prevents incomplete benzylation .

Basic: Which spectroscopic techniques are essential for structural confirmation?

- NMR spectroscopy : ¹H and ¹³C NMR identify key protons (e.g., methoxy singlet at ~3.8 ppm, nitrobenzyl aromatic signals) and carbonyl carbans .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₂₁H₁₈N₃O₆: 432.1164) .

- IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .

Advanced: How can conflicting biological activity data be resolved in enzyme inhibition studies?

- Control experiments : Include positive controls (e.g., known kinase inhibitors) to validate assay conditions .

- Structure-activity relationship (SAR) : Compare analogs (e.g., fluoro vs. methoxy substituents) to isolate pharmacophore contributions .

- Dose-response curves : Calculate IC₅₀ values across multiple concentrations to distinguish true activity from assay artifacts .

- Computational modeling : Molecular docking (e.g., AutoDock) identifies binding interactions with target enzymes (e.g., kinases) .

Basic: Which functional groups dictate the compound’s reactivity?

- Nitro group (NO₂) : Enhances electrophilicity, facilitating nucleophilic aromatic substitution or reduction to amines .

- Methoxy group (OCH₃) : Electron-donating effects stabilize aromatic rings and influence π-π stacking in protein binding .

- Carboxamide (CONH) : Participates in hydrogen bonding with biological targets, critical for enzyme inhibition .

Advanced: What strategies enhance biological activity in derivative design?

- Substituent modulation : Replace the 3-nitrobenzyl group with electron-withdrawing groups (e.g., CF₃) to improve target affinity .

- Bioisosteric replacement : Substitute the methoxyphenyl group with isoxazole or thiazole rings to optimize pharmacokinetics .

- Prodrug approaches : Convert the carboxamide to ester prodrugs for enhanced bioavailability .

- Crystallographic studies : Analyze X-ray structures of compound-enzyme complexes to guide rational design .

Basic: What are the compound’s stability profiles under varying pH conditions?

- Acidic conditions (pH < 3) : Hydrolysis of the carboxamide group occurs, forming carboxylic acid and amine byproducts .

- Alkaline conditions (pH > 10) : The nitro group may undergo partial reduction, especially in the presence of light .

- Neutral pH (6–8) : Stable in DMSO or ethanol solutions for >24 hours at 25°C .

Advanced: How can computational tools predict metabolic pathways?

- ADMET prediction : Software like SwissADME forecasts hepatic metabolism (e.g., CYP450-mediated oxidation of the methoxy group) .

- Metabolite identification : LC-MS/MS detects phase I metabolites (hydroxylation) and phase II conjugates (glucuronidation) .

- Density functional theory (DFT) : Calculates activation energies for bond cleavage, prioritizing labile sites for structural stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.